molecular formula C11H10N4O3S B11053686 (1S,2S,5R)-2-[5-(thiophen-2-yl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)

(1S,2S,5R)-2-[5-(thiophen-2-yl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)

Cat. No.: B11053686
M. Wt: 278.29 g/mol
InChI Key: VWUNTULVYFUYNS-FMTFEUNWSA-N
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Description

(1S,2S,5R)-2-[5-(thiophen-2-yl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one is a complex organic compound that features a unique bicyclic structure with a tetrazole and thiophene moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,5R)-2-[5-(thiophen-2-yl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one typically involves multiple steps, including the formation of the bicyclic core, introduction of the tetrazole group, and attachment of the thiophene ring. Common synthetic routes may include:

    Formation of the Bicyclic Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Tetrazole Group: Tetrazole groups are often introduced via cycloaddition reactions involving azides and nitriles.

    Attachment of the Thiophene Ring: This step may involve cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of the synthetic routes to improve yield and reduce costs. This often includes the use of automated synthesis and purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,5R)-2-[5-(thiophen-2-yl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The tetrazole group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides and organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S,5R)-2-[5-(thiophen-2-yl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with tetrazole and thiophene moieties are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, this compound may be investigated for its potential as a drug candidate. The presence of the tetrazole group is particularly interesting due to its bioisosteric properties, which can mimic carboxylic acids in drug design.

Industry

In the industrial sector, such compounds may be used in the development of new materials, including polymers and electronic materials, due to their unique electronic properties.

Mechanism of Action

The mechanism of action of (1S,2S,5R)-2-[5-(thiophen-2-yl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole group can act as a bioisostere, mimicking the behavior of carboxylic acids and potentially inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S,5R)-2-[5-(phenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one: Similar structure but with a phenyl group instead of a thiophene ring.

    (1S,2S,5R)-2-[5-(pyridyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one: Similar structure but with a pyridyl group instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in (1S,2S,5R)-2-[5-(thiophen-2-yl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[321]octan-4-one imparts unique electronic properties, making it distinct from similar compounds with different aromatic groups

Properties

Molecular Formula

C11H10N4O3S

Molecular Weight

278.29 g/mol

IUPAC Name

(1S,2S,5R)-2-(5-thiophen-2-yltetrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one

InChI

InChI=1S/C11H10N4O3S/c16-7-4-6(8-5-17-11(7)18-8)15-10(12-13-14-15)9-2-1-3-19-9/h1-3,6,8,11H,4-5H2/t6-,8+,11+/m0/s1

InChI Key

VWUNTULVYFUYNS-FMTFEUNWSA-N

Isomeric SMILES

C1[C@@H]([C@H]2CO[C@@H](C1=O)O2)N3C(=NN=N3)C4=CC=CS4

Canonical SMILES

C1C(C2COC(C1=O)O2)N3C(=NN=N3)C4=CC=CS4

Origin of Product

United States

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